molecular formula C11H15NO3 B12082062 3-Amino-2-isobutoxybenzoic acid

3-Amino-2-isobutoxybenzoic acid

Cat. No.: B12082062
M. Wt: 209.24 g/mol
InChI Key: FUBYYCSXUHQEDE-UHFFFAOYSA-N
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Description

3-Amino-2-isobutoxybenzoic acid is an organic compound with the molecular formula C11H15NO3 It is a derivative of benzoic acid, featuring an amino group at the third position and an isobutoxy group at the second position on the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-2-isobutoxybenzoic acid typically involves the following steps:

    Nitration: The starting material, 2-isobutoxybenzoic acid, undergoes nitration to introduce a nitro group at the third position.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Purification: The resulting product is purified through recrystallization or chromatography to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-isobutoxybenzoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form a nitroso or nitro derivative.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide.

Major Products

    Oxidation: 3-Nitro-2-isobutoxybenzoic acid.

    Reduction: 3-Amino-2-isobutoxybenzyl alcohol.

    Substitution: 3-Halo-2-isobutoxybenzoic acid derivatives.

Scientific Research Applications

3-Amino-2-isobutoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of novel materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-Amino-2-isobutoxybenzoic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the amino and isobutoxy groups can influence its binding affinity and specificity towards these targets.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-4-isobutoxybenzoic acid: Similar structure but with the isobutoxy group at the fourth position.

    2-Amino-5-bromobenzoic acid: Contains a bromine atom instead of an isobutoxy group.

    3-Amino-2-methoxybenzoic acid: Features a methoxy group instead of an isobutoxy group.

Uniqueness

3-Amino-2-isobutoxybenzoic acid is unique due to the specific positioning of its functional groups, which can result in distinct chemical reactivity and biological activity compared to its analogs. The isobutoxy group can impart different steric and electronic effects, influencing the compound’s overall properties and applications.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

3-amino-2-(2-methylpropoxy)benzoic acid

InChI

InChI=1S/C11H15NO3/c1-7(2)6-15-10-8(11(13)14)4-3-5-9(10)12/h3-5,7H,6,12H2,1-2H3,(H,13,14)

InChI Key

FUBYYCSXUHQEDE-UHFFFAOYSA-N

Canonical SMILES

CC(C)COC1=C(C=CC=C1N)C(=O)O

Origin of Product

United States

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